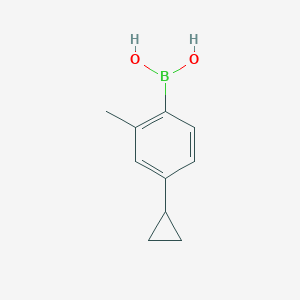

4-Cyclopropyl-2-methylphenylboronic acid

Description

Properties

IUPAC Name |

(4-cyclopropyl-2-methylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BO2/c1-7-6-9(8-2-3-8)4-5-10(7)11(12)13/h4-6,8,12-13H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAXRAZBEKCHQRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C2CC2)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901242719 | |

| Record name | Boronic acid, B-(4-cyclopropyl-2-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901242719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121514-07-4 | |

| Record name | Boronic acid, B-(4-cyclopropyl-2-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-(4-cyclopropyl-2-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901242719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structure and molecular weight of 4-Cyclopropyl-2-methylphenylboronic acid

Technical Monograph: 4-Cyclopropyl-2-methylphenylboronic Acid

Executive Summary

4-Cyclopropyl-2-methylphenylboronic acid (CAS: 2121514-07-4) is a specialized organoboron building block used primarily in the synthesis of pharmaceutical intermediates via Suzuki-Miyaura cross-coupling. It combines two critical medicinal chemistry motifs: a cyclopropyl group (metabolic stabilizer and conformational restrictor) and an ortho-methyl group (steric modulator).

This guide details its physicochemical properties, synthetic pathways, and handling protocols, addressing the specific stability challenges posed by its ortho-substituted nature.

Physicochemical Profile

| Property | Data | Technical Note |

| CAS Number | 2121514-07-4 | Primary identifier for procurement. |

| Molecular Formula | ||

| Molecular Weight | 176.02 g/mol | Note:[1] Samples often show varying MW in MS due to boroxine trimerization ( |

| Appearance | White to off-white solid | Hygroscopic; tends to clump upon moisture exposure. |

| Solubility | DMSO, Methanol, THF | Limited solubility in non-polar solvents (Hexanes). |

| pKa (Calculated) | ~8.5 - 9.0 | Higher than PhB(OH)₂ due to electron-donating alkyl groups. |

Structural Identity

-

SMILES: CC1=C(C=CC(=C1)C2CC2)B(O)O

-

InChI Key: Unique identifier required for database registration (derived from structure).

Structural Dynamics & Stability (Expert Insight)

Researchers often encounter discrepancies in melting points and mass spectrometry data for this compound. This is due to Boroxine Equilibrium .

The Dehydration Artifact: Like many boronic acids, 4-cyclopropyl-2-methylphenylboronic acid exists in a dynamic equilibrium with its cyclic trimer (boroxine) anhydride. This is accelerated by heat and vacuum drying.

The Ortho-Methyl Effect: The methyl group at the 2-position introduces steric strain (A-strain) relative to the boronic acid moiety. This twists the C-B bond out of planarity with the phenyl ring, slightly reducing the conjugation efficiency but significantly increasing the barrier to protodeboronation compared to non-substituted analogs.

Figure 1: The dynamic equilibrium between the monomeric acid and the boroxine trimer. Analytical samples often contain mixtures of both.

Synthetic Methodology

The most reliable synthesis utilizes a Metal-Halogen Exchange followed by borate trapping. This route avoids the harsh conditions of direct electrophilic borylation.

Protocol: Lithium-Halogen Exchange Route

Precursor: 1-Bromo-4-cyclopropyl-2-methylbenzene.

Step-by-Step Workflow:

-

Inert Atmosphere: Flame-dry a 3-neck flask; flush with Argon.

-

Solvation: Dissolve the aryl bromide (1.0 eq) in anhydrous THF. Cool to -78°C (Dry ice/Acetone bath).

-

Lithiation: Add n-Butyllithium (1.1 eq, 2.5M in hexanes) dropwise over 30 mins.

-

Critical Control: Temperature must remain < -70°C to prevent benzylic deprotonation at the methyl group.

-

-

Borylation: Add Triisopropyl borate (B(OiPr)₃, 1.2 eq) rapidly.

-

Hydrolysis: Warm to room temperature (RT). Quench with 1M HCl. Stir for 1 hour.

-

Purification: Extract with EtOAc. The crude product is often a waxy solid. Recrystallize from Acetonitrile/Water to hydrolyze any residual esters.

Figure 2: Synthetic pathway via Cryogenic Lithiation.

Applications in Drug Discovery

This molecule is a strategic building block for two reasons:

-

The "Magic Methyl" Effect: The ortho-methyl group restricts rotation of the phenyl ring when coupled to a scaffold. This can lock a drug molecule into its bioactive conformation, potentially boosting potency by reducing the entropic penalty of binding.

-

Cyclopropyl Bioisostere: The cyclopropyl group serves as a lipophilic, metabolically stable replacement for an isopropyl or ethyl group. It resists CYP450 oxidation better than linear alkyl chains.

Standard Coupling Protocol (Suzuki-Miyaura):

-

Catalyst: Pd(dppf)Cl₂·DCM (Load: 3-5 mol%)

-

Base: K₃PO₄ (2.0 eq) or Cs₂CO₃.

-

Solvent: 1,4-Dioxane/Water (4:1).

-

Temp: 80-100°C.

-

Note: Due to the steric bulk of the ortho-methyl, reaction times may be longer (4-12 hrs) compared to non-hindered boronic acids.

Quality Control & Analytical Expectations

When validating the identity of synthesized or purchased batches, use the following reference data:

| Technique | Expected Signal | Interpretation |

| ¹H NMR (DMSO-d₆) | δ 7.8 - 8.0 ppm (s, 2H) | B(OH)₂ protons. Broad singlet. Disappears with D₂O shake. |

| δ 7.0 - 7.6 ppm (m, 3H) | Aromatic protons (ABC system due to substitution). | |

| δ 2.4 - 2.5 ppm (s, 3H) | Ortho-Methyl. Distinct singlet. | |

| δ 1.8 - 1.9 ppm (m, 1H) | Cyclopropyl methine (CH). | |

| δ 0.6 - 1.0 ppm (m, 4H) | Cyclopropyl methylene (CH₂) protons (high field). | |

| HPLC Purity | > 97% (254 nm) | Check for protodeboronated byproduct (1-cyclopropyl-3-methylbenzene). |

References

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[3] Journal of Medicinal Chemistry.

-

Knapp, D. M., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[4] Journal of the American Chemical Society.[5]

-

PubChem Compound Summary. (n.d.). 4-Cyclopropyl-2-methylphenylboronic acid.[2][6][7] National Center for Biotechnology Information.

Sources

- 1. 179251-29-7|(4-(Cyclopropylmethyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 2. (4-cyclopropyl-2-methylphenyl)boronic acid - CAS:2121514-07-4 - 孚可科技(上海)有限公司 [forcbio.com]

- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. audreyli.com [audreyli.com]

- 6. 4-Cyclopropyl-2-methylphenylboronic acid [sigmaaldrich.com]

- 7. 4-Cyclopropyl-2-methylphenylboronic acid | 2121514-07-4 [amp.chemicalbook.com]

Chemical safety data sheet (SDS) for 4-Cyclopropyl-2-methylphenylboronic acid

An In-Depth Technical Guide to the Safe Handling of 4-Cyclopropyl-2-methylphenylboronic Acid

Authored by: Gemini, Senior Application Scientist

Foreword: The development of novel therapeutics and functional materials frequently involves the use of specialized reagents such as 4-Cyclopropyl-2-methylphenylboronic acid. While this compound is a valuable building block in organic synthesis, a comprehensive understanding of its safety profile is paramount for the protection of laboratory personnel and the environment. This guide synthesizes available safety data for structurally related boronic acids to provide a robust framework for risk assessment and safe handling protocols. It is incumbent upon the user to recognize that this document is a guide and should be supplemented by a thorough, organization-specific risk assessment prior to commencing any experimental work.

Hazard Identification and Risk Assessment: A Proactive Approach

1.1. Anticipated Health Effects:

-

Skin Contact: Expected to cause skin irritation, potentially leading to redness, itching, and inflammation.[1][3][4][5]

-

Eye Contact: Poses a risk of serious eye irritation, which can manifest as redness, pain, and impaired vision.[1][2][3][4]

-

Inhalation: Inhalation of dust particles may lead to irritation of the respiratory system.[1][2][3]

-

Ingestion: While specific data is unavailable, ingestion may cause gastrointestinal irritation.[5]

1.2. Causality of Hazards:

The reactivity of the boronic acid functional group is the likely source of its irritant properties. Boronic acids can interact with diols, including those present in biological systems, which may contribute to their biological activity and potential for irritation.

1.3. Risk Assessment Workflow:

A thorough risk assessment is a self-validating system that ensures all potential hazards are identified and mitigated. The following workflow is recommended prior to any new experimental procedure involving this compound.

Caption: Risk Assessment Workflow for Novel Experiments.

Exposure Controls and Personal Protection: A Multi-layered Defense

Effective exposure control is not reliant on a single piece of equipment but rather a comprehensive system of engineering controls, administrative controls, and personal protective equipment (PPE).

2.1. Engineering Controls:

-

Ventilation: All manipulations of solid 4-Cyclopropyl-2-methylphenylboronic acid and its solutions should be conducted in a properly functioning chemical fume hood to minimize the risk of inhalation.[1][6]

-

Safety Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly.[2][7]

2.2. Personal Protective Equipment (PPE):

The selection of PPE should be based on the specific experimental conditions and a thorough risk assessment.

| PPE Category | Specification | Rationale |

| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or tight-fitting safety goggles.[6][7] | To prevent eye contact with airborne particles or splashes. |

| Hand Protection | Nitrile gloves are a suitable choice for incidental contact.[6] Consult a glove compatibility chart for extended use. | To prevent skin contact. |

| Skin and Body | A flame-resistant lab coat should be worn and kept buttoned.[6] | To protect skin and clothing from contamination. |

| Respiratory | A NIOSH-approved respirator may be necessary for large-scale operations or in case of ventilation failure.[2][6] | To prevent inhalation of high concentrations of dust. |

2.3. PPE Selection and Use Workflow:

Caption: Personal Protective Equipment (PPE) Decision Workflow.

Handling, Storage, and Emergency Procedures

3.1. Prudent Handling Practices:

-

Avoid generating dust during handling.[1]

-

Wash hands thoroughly after handling the compound, even if gloves were worn.[1][4]

-

Ensure all containers are clearly labeled.

3.2. Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3]

-

Keep away from strong oxidizing agents, as they are incompatible with boronic acids.[1][7]

3.3. Emergency Protocols:

A clear and well-rehearsed emergency plan is critical.

Step-by-Step First Aid Procedures:

| Exposure Route | Protocol |

| Inhalation | 1. Immediately move the affected individual to fresh air.[1][2][9] 2. If breathing is difficult, administer oxygen if you are trained to do so.[1][9] 3. If breathing has stopped, perform artificial respiration.[1][9] 4. Seek immediate medical attention.[1][9] |

| Skin Contact | 1. Immediately remove all contaminated clothing.[1][9] 2. Flush the affected skin with copious amounts of water for at least 15 minutes.[1][9][10] 3. Wash the area with mild soap and water.[9] 4. If irritation persists, seek medical attention.[1][9] |

| Eye Contact | 1. Immediately flush the eyes with large amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[1][2][10] 2. Remove contact lenses if present and easy to do so.[1][2][10] 3. Seek immediate medical attention.[1][2][10] |

| Ingestion | 1. Do NOT induce vomiting.[1] 2. Rinse the mouth with water.[1] 3. If the individual is conscious and alert, give a small amount of water or milk to drink.[10] 4. Seek immediate medical attention.[1][9] |

Toxicological and Ecological Information

4.1. Toxicological Profile:

The toxicological properties of 4-Cyclopropyl-2-methylphenylboronic acid have not been fully investigated. However, based on data from analogous compounds, it is not classified as a carcinogen by IARC or NTP.[11] The primary toxicological concerns are its irritant effects on the skin, eyes, and respiratory system.

4.2. Ecological Information:

Data on the environmental impact of this specific compound is not available. As a general principle, the release of boronic acids into the environment should be avoided.[1] Proper disposal of all waste is mandatory.

4.3. Disposal Considerations:

-

All waste containing this compound must be disposed of in accordance with local, state, and federal regulations.

-

Consult with your institution's environmental health and safety department for specific guidance on chemical waste disposal.

References

-

Poison Control. (n.d.). Immediate First Aid. Retrieved from [Link]

-

National Institute for Occupational Safety and Health (NIOSH). (n.d.). First Aid Procedures for Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link]

-

Thermo Fisher Scientific. (2023, October 11). Safety Data Sheet: Cyclopropylboronic acid, pinacol ester. Retrieved from [Link]

-

Labomat Essor. (2025, February 6). Safety Data Sheet: 4'-Methylpropiophenone. Retrieved from [Link]

Sources

- 1. aksci.com [aksci.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 7. fishersci.be [fishersci.be]

- 8. dcfinechemicals.com [dcfinechemicals.com]

- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 10. poison.org [poison.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to 4-Cyclopropyl-2-methylphenylboronic Acid: A Core Building Block in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Strained Rings and Ortho-Methyl Substitution in Drug Design

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures with enhanced potency, selectivity, and favorable pharmacokinetic profiles is relentless. Among the myriad of structural motifs employed by medicinal chemists, the cyclopropyl group and ortho-substituted phenylboronic acids have emerged as particularly powerful tools. This guide delves into the synthesis, properties, and application of a building block that synergistically combines these features: 4-Cyclopropyl-2-methylphenylboronic acid .

The cyclopropyl ring, a three-membered carbocycle, is far more than a simple saturated linker. Its inherent ring strain of approximately 27.5 kcal/mol imparts unique electronic and conformational properties.[1] The C-C bonds possess a higher p-character, allowing for conjugation with adjacent π-systems, and the C-H bonds are shorter and stronger, rendering the moiety less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1] This often translates to improved metabolic stability of drug candidates.[1] Furthermore, the rigid, planar nature of the cyclopropyl group can act as a conformational constraint, locking a flexible molecule into its bioactive conformation and thereby enhancing binding affinity for its biological target.[1]

Arylboronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a robust method for forming carbon-carbon bonds.[2] The presence of a methyl group ortho to the boronic acid, as in 4-Cyclopropyl-2-methylphenylboronic acid, introduces specific steric and electronic effects that can influence the reactivity and selectivity of coupling reactions. This substitution can also provide a valuable vector for exploring the steric tolerance of a target's binding pocket, potentially leading to enhanced selectivity and potency.

This technical guide provides a comprehensive overview of 4-Cyclopropyl-2-methylphenylboronic acid as a medicinal chemistry building block, from its synthesis to its application in the construction of complex, biologically active molecules.

Physicochemical Properties

A clear understanding of the physicochemical properties of a building block is fundamental to its effective use in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 2121514-07-4 | [3][4] |

| Molecular Formula | C10H13BO2 | [3][4] |

| Molecular Weight | 176.02 g/mol | [3][4] |

| Appearance | Solid | [4] |

| Purity | Typically ≥96% | [4] |

| 1H NMR Data | Not readily available in public literature | |

| 13C NMR Data | Not readily available in public literature | |

| Storage Conditions | Store under inert gas at 2-8°C | [5] |

Synthesis of 4-Cyclopropyl-2-methylphenylboronic Acid: A Proposed Synthetic Pathway

Overall Synthetic Scheme

Caption: Proposed synthetic pathway to 4-Cyclopropyl-2-methylphenylboronic acid.

Step 1: Synthesis of 4-Bromo-1-cyclopropyl-2-methylbenzene (Intermediate B)

A common method for the introduction of a cyclopropyl group onto an aromatic ring is via a modification of the Simmons-Smith reaction or through a palladium-catalyzed coupling reaction. However, a more direct, albeit potentially lower-yielding, approach involves a transition-metal-catalyzed reaction of the corresponding aniline. A more reliable route would be a Sandmeyer-type reaction to convert the amine to a halide, followed by a cyclopropanation reaction. Given the starting material, a direct cyclopropanation of a derivative is proposed.

Detailed Protocol:

-

Diazotization of 4-bromo-2-methylaniline: To a stirred solution of 4-bromo-2-methylaniline (1.0 eq) in a suitable acidic medium (e.g., HBF4 or HCl/H2O), cooled to 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Gattermann-type reaction: The diazonium salt solution is then added to a vigorously stirred suspension of copper powder (catalytic amount) in a solution of potassium iodide or bromide, depending on the desired halide for subsequent steps. This will yield the corresponding 4-bromo-2-methyl-iodobenzene or 1,4-dibromo-2-methylbenzene.

-

Cyclopropanation: The resulting dihalobenzene can then be subjected to a palladium-catalyzed cross-coupling with a cyclopropylboronic acid or a cyclopropyl Grignard reagent to introduce the cyclopropyl moiety.

Step 2: Miyaura Borylation to form 4-Cyclopropyl-2-methylphenylboronic acid Pinacol Ester (Intermediate C)

The Miyaura borylation is a powerful palladium-catalyzed reaction for the synthesis of boronate esters from aryl halides.[5][6][7]

Detailed Protocol:

-

To a dry, argon-purged flask, add 4-bromo-1-cyclopropyl-2-methylbenzene (1.0 eq), bis(pinacolato)diboron (B2pin2) (1.2 eq), potassium acetate (KOAc) (3.0 eq), and a palladium catalyst such as Pd(dppf)Cl2 (0.03 eq).

-

Add anhydrous 1,4-dioxane as the solvent.

-

Heat the reaction mixture to 80-100 °C and stir under an argon atmosphere for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired pinacol ester.

Step 3: Hydrolysis to 4-Cyclopropyl-2-methylphenylboronic acid (Final Product)

The final step is the hydrolysis of the pinacol ester to the free boronic acid.

Detailed Protocol:

-

Dissolve the 4-Cyclopropyl-2-methylphenylboronic acid pinacol ester in a mixture of a suitable organic solvent (e.g., THF or diethyl ether) and an aqueous acid (e.g., 1 M HCl).

-

Stir the biphasic mixture vigorously at room temperature for 2-4 hours.

-

Separate the organic layer and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-Cyclopropyl-2-methylphenylboronic acid.

Application in Medicinal Chemistry: A Key Building Block for Kinase Inhibitors

The unique structural features of 4-Cyclopropyl-2-methylphenylboronic acid make it an attractive building block for the synthesis of kinase inhibitors, a class of drugs that has revolutionized cancer therapy. The cyclopropyl group can probe hydrophobic pockets and enhance metabolic stability, while the ortho-methyl group can provide a crucial steric element for achieving selectivity.

Case Study: Synthesis of a TRKA Kinase Inhibitor Analog

Tropomyosin receptor kinase A (TRKA) is a validated target in various cancers, and the development of selective TRKA inhibitors is an active area of research.[8][9] The following protocol describes a representative Suzuki-Miyaura coupling of 4-Cyclopropyl-2-methylphenylboronic acid with a hypothetical heterocyclic core, demonstrating its utility in constructing molecules relevant to TRKA inhibition.

Reaction Scheme:

Caption: Suzuki-Miyaura coupling to form a TRKA inhibitor analog.

Detailed Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: In a microwave vial, combine the heterocyclic halide (e.g., a substituted pyrazolopyrimidine, 1.0 eq), 4-Cyclopropyl-2-methylphenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base such as K2CO3 or Cs2CO3 (2.0 eq).

-

Solvent Addition: Add a degassed mixture of a suitable organic solvent (e.g., 1,4-dioxane or DME) and water (typically a 4:1 to 10:1 ratio).

-

Reaction Conditions: Seal the vial and heat the reaction mixture in a microwave reactor to 100-120 °C for 30-60 minutes. Alternatively, the reaction can be heated conventionally at 80-100 °C for several hours.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the desired TRKA inhibitor analog.

Rationale for Experimental Choices:

-

Catalyst: Pd(PPh3)4 is a versatile and commonly used catalyst for Suzuki-Miyaura couplings. Other palladium catalysts with specialized phosphine ligands can also be employed to optimize yield and reaction time.

-

Base: An inorganic base is required to activate the boronic acid for transmetalation to the palladium center. The choice of base can significantly impact the reaction outcome and should be optimized for the specific substrates.

-

Solvent System: The use of a mixed aqueous-organic solvent system is common in Suzuki-Miyaura reactions, as it aids in the dissolution of both the organic substrates and the inorganic base.

Conclusion: A Versatile Building Block for Future Drug Discovery

4-Cyclopropyl-2-methylphenylboronic acid represents a valuable and strategically designed building block for medicinal chemistry. The convergence of the beneficial properties of the cyclopropyl group and the synthetic versatility of the ortho-methyl-substituted phenylboronic acid moiety provides a powerful tool for the synthesis of novel, potent, and selective drug candidates. As the demand for new therapeutics continues to grow, the judicious application of such well-designed building blocks will be paramount to the success of future drug discovery endeavors.

References

- Supporting Inform

- CAS No. 2121514-07-4, 4-Cyclopropyl-2-methylphenylboronic acid. (n.d.). 001CHEMICAL.

- 4-Cyclopropyl-2-methylphenylboronic acid | 2121514-07-4. (n.d.). Sigma-Aldrich.

- 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0194723). (n.d.). NP-MRD.

- Sandmeyer Reaction. (n.d.). SynArchive.

- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.

- Synthesis of Cyclopropyl Pinacol Boronic Esters from Dibromocyclopropanes. (n.d.). Request PDF.

- Applications in medicinal chemistry for cyclopropyl-containing compounds. (n.d.). Benchchem.

- Design, synthesis and biological evaluation of macrocyclic derivatives as TRK inhibitors. (2021). PubMed.

- Sandmeyer Reactions: Mechanism, Examples, and Applic

- Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). (2018). Accounts of Chemical Research.

- Miyaura Borylation Reaction. (n.d.). Organic Chemistry Portal.

- Miyaura borylation/Suzuki–Miyaura coupling (MBSC) sequence of 4-bromo-2,4′-bithiazoles with halides: straightforward access to a heterocylic cluster of d-series of thiopeptide GE2270. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

- Miyaura Boryl

- 4-(n-cyclopropylsulfamoyl)-2-methylphenylboronic acid (C10H14BNO4S). (n.d.). PubChemLite.

- Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Medi

- 3-(N-Cyclopropylaminocarbonyl)methylphenylboronic acid, pinacol ester. (n.d.). SynHet.

- Design and synthesis of novel orally selective and type II pan-TRK inhibitors to overcome mutations by property-driven optimiz

- 2-Bromo-4-methylaniline synthesis. (n.d.). ChemicalBook.

- Mechanochemical borylation of aryldiazonium salts; merging light and ball milling. (2017). Beilstein Journal of Organic Chemistry.

- 4-(1'-carboxyl-cyclopropyl)phenylboronic acid(1159489-46-9) 1 h nmr. (n.d.). ChemicalBook.

- 1H-NMR. (n.d.).

- Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. (n.d.). PMC.

- Insights into Current Tropomyosin Receptor Kinase (TRK)

- CN102757455B - Preparation method of cyclopropylboronic acid. (n.d.).

- Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. (2024).

- Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers. (n.d.). PMC.

- Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine. (2024). GitHub.

- Diazotization-bromination of aromatic amines using polymer-supported bromide via Sandmeyer-type reaction. (2025).

- 4-Bromo-2-methylaniline | C7H8BrN | CID 11423. (n.d.). PubChem.

- Selective Modulation of Trk Receptors by Cyclo-Organopeptides. (2025). DOI.

- One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. (2023). Medium.

- (PDF)

- Patent & Public

- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI.

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). PMC.

- Figure 2. 1 H-NMR spectra of (a) 10 mM 4-Nitrophenyl boronic acid in d... (n.d.).

- bmse011335 NMR Quality Control Of Fragment Libraries For Screening. (n.d.). BMRB.

- Part 3: Patent Busting A Liter

- Metal-free directed C−H borylation of 2-(N-methylanilino)-5-fluoropyridines and 2-benzyl-5-fluoropyridines. (n.d.).

- Patent applications. (n.d.). Department of Medicinal Chemistry.

- c) In the 1HNMR spectrum for 4-methylphenylboronic. (2023). Chegg.com.

- Strategies for Heteroaromatic Boryl

- Cyclopropylboronic acid(411235-57-9) 13C NMR spectrum. (n.d.). ChemicalBook.

Sources

- 1. Sandmeyer Reaction [organic-chemistry.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. rsc.org [rsc.org]

- 5. Miyaura Borylation Reaction [organic-chemistry.org]

- 6. Miyaura borylation/Suzuki–Miyaura coupling (MBSC) sequence of 4-bromo-2,4′-bithiazoles with halides: straightforward access to a heterocylic cluster of d-series of thiopeptide GE2270 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]

Suppliers and price of 4-Cyclopropyl-2-methylphenylboronic acid

The following technical guide details the sourcing, synthesis, and application of 4-Cyclopropyl-2-methylphenylboronic acid (CAS: 2121514-07-4).

Status: Specialty Reagent / Custom Synthesis Target Classification: Organoboron Building Block for Medicinal Chemistry

Executive Summary: The "Ortho-Twist" Pharmacophore

In modern drug discovery, 4-Cyclopropyl-2-methylphenylboronic acid represents a strategic building block designed to solve two specific medicinal chemistry problems simultaneously: metabolic liability and solubility .

While the para-cyclopropyl group acts as a metabolic blocker (preventing CYP450 oxidation at the typically vulnerable para-position) without the excessive lipophilicity of a tert-butyl group, the ortho-methyl group introduces steric clash. This "ortho-twist" forces the resulting biaryl system out of planarity, disrupting crystal packing energy (improving solubility) and potentially enhancing selectivity for protein binding pockets that require non-planar ligands.

Currently, this compound is not a commodity chemical . It is primarily available through custom synthesis or specialty catalogs, commanding a significant premium over its non-methylated analogs.

Chemical Identity & Specifications

| Parameter | Specification |

| Chemical Name | 4-Cyclopropyl-2-methylphenylboronic acid |

| CAS Number | 2121514-07-4 |

| Molecular Formula | C₁₀H₁₃BO₂ |

| Molecular Weight | 176.02 g/mol |

| SMILES | CC1=C(C=CC(=C1)C2CC2)B(O)O |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, MeOH, DCM; sparingly soluble in water |

| Storage | 2–8°C (Desiccate); unstable to protodeboronation over long periods |

Market Analysis: Supply Chain & Pricing

Unlike standard phenylboronic acids, this compound is classified as a Tier 3 Specialty Reagent . It is rarely held in bulk stock by major distributors (e.g., Sigma, Combi-Blocks) and is typically synthesized on-demand.

Estimated Pricing Model (2025/2026)

Prices reflect an aggregation of custom synthesis quotes and spot-market availability.

| Quantity | Market Status | Estimated Price Range (USD) | Lead Time |

| 100 mg | Rare Stock | $350 – $500 | 1–2 Weeks |

| 1 g | Custom Synth | $1,200 – $2,500 | 4–6 Weeks |

| 10 g | Custom Synth | $5,000 – $8,000 | 6–8 Weeks |

| 1 kg | FTE Project | Quote Only | 3–4 Months |

Primary Suppliers (Verified Sources)[2]

-

Specialty Catalogs: 001Chemical, Forcbio (China-based stock often available).

-

Custom Synthesis Houses: Enamine, Wuxi AppTec, Pharmablock (Require RFQ).

-

Analog Substitutes: If cost is prohibitive, consider 4-cyclopropylphenylboronic acid (CAS 411235-57-9) if the ortho-methyl is not critical for binding affinity.

Synthesis Protocol: The "Simmons-Smith" Route

Given the scarcity of the commercial material, in-house synthesis is often the most viable path for discovery teams. The most robust route avoids the expensive palladium-catalyzed cyclopropanation and instead utilizes the Simmons-Smith cyclopropanation of a styrene precursor.

Reaction Scheme Overview

-

Wittig Olefination: 4-Bromo-2-methylbenzaldehyde

4-Bromo-2-methylstyrene. -

Simmons-Smith: 4-Bromo-2-methylstyrene

4-Bromo-1-cyclopropyl-2-methylbenzene. -

Lithiation/Borylation: Aryl bromide

Boronic Acid.

Detailed Methodology

Step 1: Synthesis of 4-Bromo-2-methylstyrene

-

Reagents: Methyltriphenylphosphonium bromide (1.1 eq), KOtBu (1.2 eq), THF.

-

Protocol: Suspend phosphonium salt in dry THF at 0°C. Add KOtBu portion-wise (yellow ylide forms). Stir 30 min. Add 4-Bromo-2-methylbenzaldehyde dropwise. Warm to RT and stir 4h. Quench with sat. NH₄Cl. Extract (Hexanes), dry (MgSO₄), and concentrate. Purify via silica plug (100% Hexanes).

-

Checkpoint: Product is a clear oil. Verify via ¹H NMR (vinyl protons).

Step 2: Cyclopropanation (Simmons-Smith)

-

Reagents: Diethylzinc (Et₂Zn, 1.1 M in toluene, 2.0 eq), Diiodomethane (CH₂I₂, 4.0 eq), DCM (anhydrous).

-

Protocol: To a solution of styrene (Step 1) in DCM at -10°C, add Et₂Zn slowly (exothermic!). Stir 10 min. Add CH₂I₂ dropwise (maintain <0°C). Allow to warm to RT and stir 12h.

-

Safety Note: Et₂Zn is pyrophoric. Quench carefully with saturated NH₄Cl (gas evolution).

-

Purification: Silica gel chromatography (Hexanes).

-

Yield Target: >85%.

Step 3: Borylation (Lithium-Halogen Exchange)

-

Reagents: n-Butyllithium (2.5 M, 1.1 eq), Triisopropyl borate (B(OiPr)₃, 1.2 eq), THF.

-

Protocol:

-

Dissolve aryl bromide (from Step 2) in anhydrous THF. Cool to -78°C .[1]

-

Add n-BuLi dropwise down the side of the flask. Stir 30 min at -78°C.

-

Add B(OiPr)₃ rapidly. Stir 30 min at -78°C, then warm to RT.

-

Hydrolysis: Add 2N HCl (aq) and stir vigorously for 1h to hydrolyze the boronate ester.

-

Isolation: Extract with EtOAc. Wash with brine. Crystallize from Hexane/EtOAc or DCM/Hexane.

-

Synthesis Workflow Diagram

Figure 1: Three-step synthetic pathway from commercially available aldehyde to the target boronic acid.

Application: Suzuki-Miyaura Coupling Protocol

This boronic acid is sterically hindered at the ortho-position. Standard protocols (e.g., Pd(PPh₃)₄/Na₂CO₃) may result in sluggish conversion or protodeboronation. A high-activity catalyst system is required.

Recommended System: Buchwald Generation 3

-

Catalyst: XPhos Pd G3 (or SPhos Pd G3 for extreme steric bulk).

-

Base: K₃PO₄ (anhydrous) or K₂CO₃.

-

Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water (10:1).

-

Temperature: 80–100°C.

Mechanism of Action (Catalytic Cycle)

The ortho-methyl group slows the transmetallation step. Using electron-rich, bulky phosphine ligands (like XPhos) facilitates oxidative addition and stabilizes the palladium center during the difficult transmetallation.

Figure 2: Catalytic cycle highlighting the rate-limiting transmetallation step due to ortho-substitution.

Quality Assurance & Analytical Data

To validate the synthesis, the following analytical signatures must be confirmed.

¹H NMR (500 MHz, CDCl₃)

-

Cyclopropyl Ring: Look for the characteristic high-field multiplets.

- 0.70–0.80 ppm (m, 2H)

- 0.95–1.05 ppm (m, 2H)

- 1.85–1.95 ppm (m, 1H, methine)

-

Methyl Group: Singlet at

2.40–2.50 ppm. -

Aromatic Region:

- 6.90–7.00 ppm (d/s, Ar-H)

- 7.80–8.00 ppm (d, Ar-H ortho to Boron - typically downfield).

HPLC Purity

-

Column: C18 Reverse Phase.

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

-

Note: Boronic acids often streak or show broad peaks due to equilibrium with boroxines (trimers). Analyze as the pinacol ester derivative if precise quantitation is needed.

References

-

Chemical Identity: 001Chemical. Product Dossier: 4-Cyclopropyl-2-methylphenylboronic acid (CAS 2121514-07-4).[2] Retrieved from

- General Synthesis (Simmons-Smith): Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions. Wiley.

- Boronic Acid Applications: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.

- Cyclopropyl Pharmacophore: Talele, T. T. (2016). The "Cyclopropyl Fragment" in Drug Discovery. Journal of Medicinal Chemistry, 59(19), 8712–8756.

-

Supplier Data (Analog Pricing): Forcbio. Catalog Entry: (4-cyclopropyl-2-methylphenyl)boronic acid.[2] Retrieved from

Sources

Cyclopropyl-functionalized aryl boronic acids literature

Technical Guide: Cyclopropyl-Functionalized Aryl Boronic Acids in Drug Discovery

Executive Summary

The cyclopropyl group has emerged as a critical bioisostere in modern medicinal chemistry, offering a unique combination of metabolic stability, conformational restriction, and "alkene-like" electronic character without the metabolic liability of unsaturated bonds. Cyclopropyl-functionalized aryl boronic acids serve as the primary modular building blocks for installing this motif via Suzuki-Miyaura cross-coupling.

This guide provides a technical deep-dive into the synthesis, stability, and application of these reagents. We distinguish between two structural classes:

-

Class A (Boron-on-Ring): The boron atom is directly attached to the cyclopropyl ring (e.g., 2-phenylcyclopropylboronic acid).

-

Class B (Ring-on-Ring): The cyclopropyl group is a substituent on the aryl ring, remote from the boron (e.g., 4-cyclopropylphenylboronic acid).

Structural & Electronic Properties

The cyclopropyl group is often termed a "pseudo-unsaturated" system due to the significant

| Property | Medicinal Chemistry Implication |

| Bond Angle | ~60° (highly strained, ~27.5 kcal/mol).[1] Rigidifies the molecular skeleton. |

| C-H Bond Strength | High ( |

| Electronic Effect | Electron-donating via hyperconjugation ( |

| Lipophilicity | Moderate increase in logP compared to methyl, but often improves solubility compared to phenyl isosteres. |

Class A: Synthesis of Aryl-Cyclopropyl Boronates (Boron-on-Ring)

Target Structure:Ar-Cyclopropyl-B(OR)2

This class is the most synthetically challenging due to the sensitivity of the C-B bond on the strained ring. The most robust route involves the cyclopropanation of alkenyl boronates.

Simmons-Smith Cyclopropanation of Alkenyl Boronates

Direct cyclopropanation of vinyl boronic esters (pinacol or MIDA) using the Furukawa-modified Simmons-Smith reagent (

Mechanism & Workflow:

The reaction proceeds via a concerted butterfly-type transition state. The use of MIDA (N-methyliminodiacetic acid) boronates is superior here because the

Caption: Workflow for the conversion of Alkenyl MIDA Boronates to Cyclopropyl Boronic Acids via Simmons-Smith cyclopropanation.

Protocol 1: Cyclopropanation of trans-2-Phenylvinyl MIDA Boronate

Reference: Adapted from Gillis, E. P.; Burke, M. D. J. Am. Chem. Soc. 2007, 129, 6716.[2][3]

-

Preparation: In a flame-dried Schlenk flask under

, dissolve trans-2-phenylvinyl MIDA boronate (1.0 equiv) in anhydrous DCM (0.1 M). -

Reagent Formation: Cool to 0°C. Add

(1.0 M in hexanes, 5.0 equiv) dropwise. Caution: Pyrophoric. -

Carbenoid Generation: Carefully add

(10.0 equiv) dropwise. The solution may fume slightly. -

Reaction: Stir at 0°C for 30 min, then warm to RT and stir for 12–24 h. Monitor by TLC (MIDA boronates are UV active and stable on silica).

-

Quench: Cool to 0°C. Quench with sat.

(exothermic). -

Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Flash chromatography (EtOAc/Hexanes). MIDA boronates typically elute with polar solvent mixtures (e.g., 50-100% EtOAc) due to their polarity.

Class B: Synthesis of Cyclopropyl-Functionalized Aryl Boronates (Ring-on-Ring)

Target Structure:Cyclopropyl-Ar-B(OR)2[4]

These are synthesized by installing the boronate onto a pre-existing cyclopropyl-arene. The challenge here is preserving the cyclopropyl ring during the metal-halogen exchange or palladium catalysis.

Miyaura Borylation Strategy

The most reliable method is the Pd-catalyzed Miyaura borylation of cyclopropyl-aryl halides. Lithium-halogen exchange can be risky as cyclopropyl groups can undergo ring-opening if radical intermediates are formed or if the temperature is not strictly controlled.

Critical Parameter: Use KOAc as the base.[5] Stronger bases (e.g.,

Protocol 2: Miyaura Borylation of 1-Bromo-4-cyclopropylbenzene

Reference: Ishiyama, T.; Murata, M.; Miyaura, N. J. Org. Chem. 1995, 60, 7508.

-

Setup: Charge a reaction vial with 1-bromo-4-cyclopropylbenzene (1.0 equiv),

(1.1 equiv), -

Solvent: Add anhydrous DMSO or 1,4-Dioxane (concentration 0.2 M). Note: DMSO often accelerates the reaction.

-

Degassing: Sparge with Argon for 10 mins.

-

Reaction: Heat to 80°C for 4–12 h.

-

Workup: Dilute with Benzene or Toluene (to precipitate inorganic salts) or standard EtOAc/Water workup.

-

Purification: Silica gel chromatography. Tip: Add 1% Et3N to the eluent to prevent protodeboronation on the acidic silica surface.

Advanced Reagent Selection: MIDA vs. Trifluoroborates

When designing a synthesis, choosing the right boron species is critical for yield and stability.

| Feature | Pinacol Boronate (Bpin) | MIDA Boronate | Potassium Trifluoroborate (BF3K) |

| Atom Economy | Low (large pinacol group) | Moderate | High |

| Stability (Air/Moisture) | Good | Excellent (Indefinite bench stability) | Excellent |

| Reactivity | Ready for coupling | Protected (Must hydrolyze first) | Requires hydrolysis/activation in situ |

| Chromatography | Stable, but can streak | Stable (Behaves like organic molecule) | Unstable on Silica (requires alumina) |

| Primary Use | General Building Block | Iterative Coupling / Storage | Late-stage diversification |

Recommendation:

-

Use MIDA boronates if you need to perform chemistry on the molecule (e.g., oxidations, reductions) before the cross-coupling event.

-

Use BF3K salts (Molander salts) if you are storing the cyclopropyl building block for long periods, as they are crystalline solids resistant to oxidation.

References

-

Cyclopropylboronic Acid Synthesis & Coupling

-

Wallace, D. J.; Chen, C. Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Lett. 2002 , 43, 6987. Link

-

-

MIDA Boronates (General & Cyclopropyl)

-

Trifluoroborates

-

Miyaura Borylation

-

Simmons-Smith on Boronates

-

Charette, A. B.; et al. Simmons-Smith Cyclopropanation of Alkenylboronates. J. Am. Chem. Soc. 1998 , 120, 11943. Link

-

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. chemrxiv.org [chemrxiv.org]

- 3. MIDA Boronates [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Metal-Catalyzed Borylation of Aryl and Heteroaryl Halides - Wordpress [reagents.acsgcipr.org]

Chemical Stability Profile & Handling of 4-Cyclopropyl-2-methylphenylboronic Acid

Executive Summary

This technical guide profiles the chemical stability of 4-Cyclopropyl-2-methylphenylboronic acid , a specialized organoboron building block used primarily in Suzuki-Miyaura cross-coupling reactions. While phenylboronic acids are generally robust, the specific substitution pattern of this molecule—an electron-donating cyclopropyl group at the para position combined with a sterically demanding methyl group at the ortho position—creates a unique stability profile.

The primary degradation risk is protodeboronation , accelerated by the electron-rich nature of the arene but mitigated by ortho-steric hindrance. Secondary risks include reversible boroxine formation (dehydration) and oxidative cleavage.[1] This guide provides a mechanistic analysis, stress-testing protocols, and handling strategies to maximize reagent integrity in drug development workflows.

Structural Analysis & Intrinsic Stability

To understand the stability of 4-Cyclopropyl-2-methylphenylboronic acid, one must analyze the competing electronic and steric effects of its substituents.

The Ortho-Methyl Effect (Steric Stabilization)

The methyl group at the 2-position (ortho to boron) plays a critical stabilizing role. In unsubstituted phenylboronic acids, the carbon-boron (C-B) bond is vulnerable to nucleophilic attack (by water or hydroxide) or electrophilic attack (by protons).

-

Mechanism: The ortho-methyl group exerts steric bulk that hinders the approach of reactive species to the ipso-carbon.

-

Impact: This substitution significantly retards the rate of protodeboronation compared to the non-methylated analog (4-cyclopropylphenylboronic acid), extending shelf-life and solution stability.

The Para-Cyclopropyl Effect (Electronic Activation)

The cyclopropyl group is an electron-donating substituent via hyperconjugation (interaction of the cyclopropyl Walsh orbitals with the aromatic

-

Mechanism: This increases the electron density of the phenyl ring.

-

Risk: Electron-rich arylboronic acids are generally more susceptible to acid-catalyzed protodeboronation , as the protonation of the ring (the rate-determining step) is favored by high electron density.

-

Distinction: Note that this molecule is an arylboronic acid. It does not suffer from the extreme instability of alkyl cyclopropylboronic acids (where boron is directly attached to the cyclopropyl ring), which oxidize rapidly in air.

Degradation Pathways[2]

Understanding the specific degradation mechanisms is essential for troubleshooting low yields in coupling reactions.

Protodeboronation (Irreversible)

This is the most critical degradation pathway. It results in the cleavage of the C-B bond, yielding the parent arene (1-cyclopropyl-3-methylbenzene) and boric acid.

-

Acidic Conditions: Rapid. The electron-rich ring facilitates proton attack at the ipso-carbon.

-

Basic Conditions: Slower, but occurs via the boronate anion

. -

Metal Catalysis: Pd(II) species can catalyze protodeboronation during cross-coupling if transmetallation is slow.

Boroxine Formation (Reversible Equilibrium)

Under dry conditions or upon storage, boronic acids dehydrate to form cyclic trimers called boroxines .

-

Significance: This is often mistaken for degradation. It is a reversible equilibrium. In the presence of water (e.g., aqueous base in Suzuki coupling), the boroxine hydrolyzes back to the active monomeric boronic acid.

-

Analytical Impact: Can cause confusing NMR signals or melting point depression.

Oxidative Cleavage

Exposure to atmospheric oxygen, particularly in solution or under light, can cleave the C-B bond to form a phenol (4-cyclopropyl-2-methylphenol). The cyclopropyl ring itself is relatively stable but can undergo ring-opening under vigorous oxidative conditions (e.g., strong peroxides).

Visualization: Degradation Network

The following diagram illustrates the kinetic and thermodynamic relationships between the active species and breakdown products.

Caption: Figure 1. Chemical fate of 4-Cyclopropyl-2-methylphenylboronic acid. Protodeboronation is the primary irreversible loss pathway.

Experimental Stability Profiling (Protocol)

To validate the quality of a specific batch, the following "Stress Test" protocol is recommended. This self-validating workflow uses HPLC to quantify degradation rates.

Materials

-

Solvent: Acetonitrile/Water (1:1).

-

Internal Standard: Benzophenone (inert to these conditions).

-

Stressors: 1N HCl, 1N NaOH, 3% H2O2.

Step-by-Step Methodology

-

Preparation: Prepare a 1 mg/mL stock solution of the boronic acid in MeCN. Add Internal Standard (0.1 mg/mL).

-

Control: Inject sample immediately (T=0) to establish purity and Boroxine/Monomer ratio.

-

Acid Stress: Mix 500 µL stock + 100 µL 1N HCl. Incubate at 25°C for 2 hours .

-

Base Stress: Mix 500 µL stock + 100 µL 1N NaOH. Incubate at 25°C for 2 hours .

-

Oxidative Stress: Mix 500 µL stock + 50 µL 30% H2O2. Incubate at 25°C for 1 hour .

-

Quench: Neutralize Acid/Base samples to pH 7 immediately before injection.

-

Analysis: Analyze via HPLC-UV (254 nm).

-

Success Criteria: >95% recovery in Control.[2] <5% degradation in Acid/Base indicates high stability. >10% degradation suggests the need for fresh reagents or cryo-storage.

-

Visualization: Stability Workflow

Caption: Figure 2. Forced degradation workflow for assessing batch quality prior to scale-up.

Storage & Handling Protocols

Based on the chemical profile, the following Standard Operating Procedures (SOPs) are required to maintain reagent integrity.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2°C to 8°C | Retards thermal dehydration to boroxine and autoxidation. |

| Atmosphere | Argon/Nitrogen | Prevents oxidative cleavage of C-B bond. |

| Container | Amber Glass | Minimizes light-induced radical degradation. |

| Desiccant | Avoid (if possible) | Extreme dryness promotes boroxine formation. Store tightly sealed but allow ambient moisture equilibrium if monomer form is preferred. |

Handling for Synthesis

-

Pre-Activation: If the material has been stored for >6 months, it likely exists as a mixture of boroxine and acid.

-

Action: Treat the solid with a mixture of THF/Water (10:1) for 30 minutes prior to adding to the reaction vessel. This hydrolyzes the boroxine back to the reactive monomer.[3]

-

-

Base Selection: For Suzuki couplings, avoid strong hydroxide bases (NaOH/KOH) if protodeboronation is observed.

-

Alternative: Use K3PO4 or Cs2CO3 in anhydrous solvents (Dioxane or Toluene) to minimize the concentration of free water/hydroxide, thereby reducing the rate of hydrolytic deboronation.

-

References

-

Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives.[2][3][4] In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[2] Wiley-VCH. Link

-

Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. Link

-

Tokunaga, Y., Ueno, H., Shimomura, Y., & Seo, T. (2002). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution.[3][5] Heterocycles, 57(5), 787. Link

-

Noonan, G. M., & Leach, A. G. (2015). A mechanistic proposal for the protodeboronation of neat boronic acids. Organic & Biomolecular Chemistry, 13(9), 2555-2560. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. pubs.acs.org [pubs.acs.org]

- 5. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

Methodological & Application

Navigating the Challenges of Sterically Hindered Suzuki-Miyaura Couplings: A Guide to Catalyst Selection and Protocol Optimization

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its reliability and broad functional group tolerance in forging carbon-carbon bonds.[1][2] However, its efficiency can be significantly hampered when employing sterically hindered aryl boronic acids, particularly those with ortho-substituents. This steric congestion impedes key steps in the catalytic cycle, leading to low yields and sluggish reaction times. This guide provides an in-depth exploration of the mechanistic challenges and offers a detailed overview of advanced palladium catalyst systems and optimized protocols to overcome these synthetic hurdles.

The Steric Challenge: A Mechanistic Perspective

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle comprising three main steps: oxidative addition, transmetalation, and reductive elimination.[3] Steric hindrance on the aryl boronic acid primarily impacts the transmetalation step.

The transmetalation process, where the organic group is transferred from the boron atom to the palladium center, is believed to proceed through a bridged intermediate. When bulky substituents are present on the aryl boronic acid, they can sterically clash with the ligands on the palladium complex, raising the energy barrier for this crucial step and slowing down the overall reaction rate. In some cases, this steric impediment can halt the catalytic cycle altogether.[4]

Furthermore, sterically demanding substrates can also influence the reductive elimination step, where the new C-C bond is formed and the active Pd(0) catalyst is regenerated. The increased steric bulk around the palladium center can make it more difficult for the two organic groups to come together and be eliminated, again slowing the reaction.[5]

Overcoming these steric barriers necessitates the use of specialized palladium catalysts, particularly those featuring bulky and electron-rich phosphine ligands. These ligands are designed to promote the formation of highly active, monoligated palladium species that are less sterically encumbered and can more readily accommodate bulky substrates.[6][7]

Catalyst Systems for Hindered Couplings

The development of sophisticated phosphine ligands has revolutionized the field of palladium-catalyzed cross-coupling, enabling the efficient coupling of previously challenging sterically hindered substrates. The Buchwald and Fu groups, in particular, have pioneered the development of several classes of highly effective ligands.[8]

Buchwald Ligands: A Paradigm of Steric and Electronic Tuning

The Buchwald suite of dialkylbiaryl phosphine ligands are characterized by their steric bulk and electron-rich nature, which are crucial for promoting the oxidative addition and reductive elimination steps of the catalytic cycle.[6] For sterically hindered aryl boronic acids, the following ligands have proven to be particularly effective:

-

SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl): A highly versatile and air-stable ligand, SPhos is often the first choice for challenging Suzuki-Miyaura couplings.[9][10] Its palladium complexes exhibit high activity for reactions involving sterically hindered biaryls and aryl chlorides.[10] The dimethoxy substituents on the biphenyl backbone contribute to the ligand's electron-rich character, enhancing catalytic activity.[6]

-

XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl): Even more sterically demanding than SPhos, XPhos is particularly effective for the coupling of extremely hindered substrates and unactivated aryl chlorides.[11] The triisopropyl groups provide a significant steric shield, which helps to stabilize the active monoligated palladium species.

-

RuPhos (2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl): This ligand has shown superior performance in certain Suzuki cross-couplings, particularly with secondary alkyl trifluoroborates.[12] Its unique electronic and steric properties can offer advantages in specific substrate combinations.

-

BrettPhos (2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl): BrettPhos is a highly effective ligand for a range of cross-coupling reactions, including Suzuki and Heck couplings.[13][14] Its unique structure provides both steric bulk and electron-donating properties, leading to enhanced reaction rates and yields.

These ligands are often employed as preformed palladium precatalysts (e.g., SPhos Pd G3, XPhos Pd G3), which are air- and moisture-stable solids that offer greater convenience and reproducibility compared to generating the active catalyst in situ.

N-Heterocyclic Carbenes (NHCs)

N-Heterocyclic carbenes have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. Their strong σ-donating ability and steric tunability make them highly effective for activating even challenging substrates. Robust acenaphthoimidazolylidene palladium complexes, for instance, have demonstrated high efficiency in the Suzuki-Miyaura coupling of sterically hindered substrates, providing excellent yields with low catalyst loadings under mild conditions.[15]

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of sterically hindered aryl boronic acids. Optimization of reaction parameters such as base, solvent, and temperature may be necessary for specific substrate combinations.

General Procedure for Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Boronic Acid with an Aryl Halide using a Buchwald Palladacycle Precatalyst

This protocol is a general guideline and may require optimization for specific substrates.

Diagram of the Experimental Workflow

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

Aryl halide (1.0 equiv)

-

Sterically hindered aryl boronic acid (1.2-1.5 equiv)

-

Palladium precatalyst (e.g., SPhos Pd G3, XPhos Pd G3, 1-5 mol%)

-

Base (e.g., K₃PO₄, K₂CO₃, CsF, 2.0-3.0 equiv)

-

Anhydrous solvent (e.g., Toluene, Dioxane, THF)

Procedure:

-

Reaction Setup: To an oven-dried reaction vessel, add the aryl halide, sterically hindered aryl boronic acid, base, and palladium precatalyst.

-

Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous solvent.

-

Degassing: Degas the reaction mixture by bubbling nitrogen or argon through the solution for 10-15 minutes.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

-

Work-up: Cool the reaction to room temperature and quench with water.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Excess Boronic Acid: Using a slight excess of the boronic acid helps to drive the reaction to completion, especially if the boronic acid is prone to protodeboronation.

-

Choice of Base: The choice of base is critical. For sterically hindered couplings, stronger, non-aqueous bases like potassium phosphate (K₃PO₄) are often preferred.[16] Anhydrous conditions can be beneficial, particularly when dealing with boronic esters, to prevent hydrolysis.[17]

-

Solvent: Anhydrous, polar aprotic solvents like toluene, dioxane, or THF are commonly used as they effectively dissolve the reagents and are stable at the required reaction temperatures.

-

Inert Atmosphere: Palladium catalysts are sensitive to oxygen, which can lead to catalyst deactivation. Therefore, maintaining an inert atmosphere throughout the reaction is crucial for achieving high yields.

Data Presentation: Catalyst Performance in a Model Reaction

The following table summarizes the performance of different palladium catalyst systems in the coupling of a sterically hindered aryl boronic acid with an aryl chloride.

| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 12 | 92 |

| XPhos Pd G3 | K₃PO₄ | Dioxane | 110 | 8 | 95 |

| RuPhos Pd G3 | CsF | THF | 80 | 16 | 88 |

| Pd(PPh₃)₄ | K₂CO₃ (aq) | Toluene | 100 | 24 | <10 |

Note: This data is illustrative and actual results may vary depending on the specific substrates used.

Conclusion

The successful execution of Suzuki-Miyaura couplings with sterically hindered aryl boronic acids hinges on the rational selection of a highly active and sterically tolerant palladium catalyst system. The development of bulky, electron-rich phosphine ligands, such as those from the Buchwald portfolio, has significantly expanded the scope of this powerful reaction, enabling the synthesis of complex, sterically congested biaryl structures that are prevalent in pharmaceuticals and advanced materials.[18] By understanding the mechanistic challenges posed by steric hindrance and carefully optimizing reaction protocols, researchers can effectively navigate these challenging couplings and unlock new avenues for molecular design and synthesis.

References

- MilliporeSigma. BrettPhos ≥98 Ideal for Buchwald Suzuki Cross-Coupling rxns.

- Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry (RSC Publishing).

- Wikipedia. SPhos.

- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. (2014).

- Chem-Impex. Brettphos.

- Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applic

- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.

- Sigma-Aldrich. RuPhos Pd G3 95 1445085-77-7.

- Sigma-Aldrich. SPhos 98 657408-07-6.

- SLS Ireland. SPhos, 97% | 638072-1G | SIGMA-ALDRICH.

- A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7.

- Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028.

- Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides....

- Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides | Request PDF.

- Wikipedia. XPhos.

- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.

- Suzuki Coupling. Organic Chemistry Portal.

- Organoborane coupling reactions (Suzuki coupling). PMC - NIH.

- Use of the SPhos Ligand to Suppress Racemization in Arylpinacolboronate Ester Suzuki Couplings Involving α-Amino Acids. Synthesis of Biaryl Derivatives of 4-Hydroxyphenylglycine, Tyrosine, and Tryptophan.

- Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry (RSC Publishing).

- Recent Advances in Noble Metal Nanocatalysts for Suzuki and Heck Cross-Coupling Reactions. PMC.

- trans-Dichlorobis(XPhos)palladium(II)

- Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253.

- How to approach choosing reaction conditions for Suzuki?. Reddit. (2024).

- Recent Advances in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions: Exploration of Catalytic Systems, Reaction Parameters, and Ligand Influences: A Review | Request PDF.

- ChemInform Abstract: Ruphos-Mediated Suzuki Cross-Coupling of Secondary Alkyl Trifluoroborates. | Request PDF.

- Sigma-Aldrich. Buchwald Phosphine Ligands.

- Kumar, D., et al. RuPhos Pd G4: A catalyst for Suzuki-Miyaura coupling reactions involving 1,2,4-oxadiazoles. Semantic Scholar.

- Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.

- Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling.

- Pd-Catalyzed Suzuki–Miyaura and Hiyama–Denmark Couplings of Aryl Sulfam

- RuPhos Pd Precatalyst and MIDA Boronate as an Effective Combination for the Precision Synthesis of Poly(3-hexylthiophene).

- Sigma-Aldrich. BrettPhos 98 1070663-78-3.

- Sigma-Aldrich. Buchwald Phosphine Ligands for Cross Coupling.

- Phosphino-Triazole Ligands for Palladium-C

- A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction.

- Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand.

- Development of New Phosphine Ligands (BRIDPs)

- Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024).

- Why is the Suzuki-Miyaura coupling reaction steric sensitive?. Reddit. (2016).

- Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. (2020).

- Sigma-Aldrich. BrettPhos 98 1070663-78-3.

- MilliporeSigma. Buchwald Phosphine Ligands.

- The Suzuki Reaction. Chem 115 Myers.

- Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-C

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling [scirp.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. reddit.com [reddit.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]

- 9. SPhos - Wikipedia [en.wikipedia.org]

- 10. scientificlabs.ie [scientificlabs.ie]

- 11. XPhos - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. merckmillipore.com [merckmillipore.com]

- 14. chemimpex.com [chemimpex.com]

- 15. organic-chemistry.org [organic-chemistry.org]

- 16. reddit.com [reddit.com]

- 17. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. jocpr.com [jocpr.com]

Application Note: Optimizing Suzuki-Miyaura Coupling of 4-Cyclopropyl-2-methylphenylboronic Acid for Complex Molecule Synthesis

Introduction: The Strategic Importance of the 4-Cyclopropyl-2-methylphenyl Moiety

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples an organoboron species with an organic halide or triflate, is indispensable in pharmaceutical and materials science research.[3][4]

A particularly valuable structural motif in contemporary drug discovery is the 4-cyclopropyl-2-methylphenyl group. The cyclopropyl ring acts as a "bioisostere" for larger groups, often improving metabolic stability and binding affinity, while the ortho-methyl group can enforce a specific molecular conformation. However, the very features that make this building block attractive also introduce significant synthetic challenges. The steric hindrance imposed by the ortho-methyl group can dramatically slow the key transmetalation step in the catalytic cycle, necessitating carefully optimized reaction conditions.

This guide provides a comprehensive overview of the critical parameters for the successful Suzuki-Miyaura coupling of 4-Cyclopropyl-2-methylphenylboronic acid. We will delve into the mechanistic rationale behind reagent selection and present robust protocols tailored for researchers engaged in the synthesis of complex, high-value molecules.

Mechanistic Underpinnings of the Suzuki-Miyaura Coupling

A foundational understanding of the catalytic cycle is crucial for troubleshooting and optimizing the coupling of sterically demanding substrates. The reaction proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.[2]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate. The reactivity of the halide is generally I > Br > OTf >> Cl.[4]

-

Transmetalation: This is often the rate-limiting step, especially with hindered substrates. The organic group from the boronic acid is transferred to the palladium center. This process requires activation of the boronic acid by a base to form a more nucleophilic boronate species (Ar'-B(OH)₃⁻).[5][6]

-

Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled, forming the new C-C bond of the biaryl product (Ar-Ar') and regenerating the active Pd(0) catalyst.[3]

// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=plaintext, fontcolor="#202124"]; PdII_Aryl [label="Ar-Pd(II)L₂-X\n(Palladacycle)", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=plaintext, fontcolor="#202124"]; PdII_DiAryl [label="Ar-Pd(II)L₂-Ar'", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=plaintext, fontcolor="#202124"]; Product [label="Ar-Ar'\n(Product)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ArX [label="Aryl Halide\n(Ar-X)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Boronic [label="Ar'B(OH)₂ + Base", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [style=invis]; OxAdd -> PdII_Aryl [label="", color="#202124"]; ArX -> OxAdd [dir=none, color="#202124"]; PdII_Aryl -> Transmetalation [style=invis]; Transmetalation -> PdII_DiAryl [label="", color="#202124"]; Boronic -> Transmetalation [dir=none, color="#202124"]; PdII_DiAryl -> RedElim [style=invis]; RedElim -> Pd0 [label=" Catalyst\nRegeneration", color="#202124"]; RedElim -> Product [color="#202124"];

// Invisible edges for layout {rank=same; Pd0; OxAdd; ArX} {rank=same; PdII_Aryl; Transmetalation; Boronic} {rank=same; PdII_DiAryl; RedElim; Product} }

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing Reaction Conditions for a Hindered Substrate

The key to successfully coupling 4-Cyclopropyl-2-methylphenylboronic acid lies in overcoming the steric barrier. This requires a careful selection of catalyst, ligand, base, and solvent to accelerate the sluggish transmetalation step and prevent side reactions like protodeboronation.

Palladium Catalyst and Ligand Selection

For sterically demanding couplings, the choice of ligand is paramount. While simple catalysts like Pd(PPh₃)₄ can be effective for unhindered substrates, they often fail here. The solution is to use bulky, electron-rich phosphine ligands. These ligands promote the formation of a monoligated, 12-electron Pd(0) species, which is highly reactive in the oxidative addition step. Furthermore, their steric bulk facilitates the final reductive elimination.[7]

Recommended Systems:

-

Buchwald Ligands: Ligands such as SPhos, XPhos, and RuPhos are specifically designed for challenging cross-couplings. They offer a combination of steric bulk and electron-donating properties that stabilize the palladium center and promote high catalytic turnover.

-

Tri(tert-butyl)phosphine (P(tBu)₃): This is another highly effective, albeit air-sensitive, ligand for coupling hindered partners.[8]

Catalyst Precursors: Common choices include Pd(OAc)₂ and Pd₂(dba)₃. These are stable sources of Pd(0) that are activated in situ by the phosphine ligand.

The Critical Role of the Base

The base plays a dual role: it activates the boronic acid to form the reactive boronate and neutralizes the acid generated during the cycle.[5][9] For hindered substrates where transmetalation is slow, a strong base is often required to build up a sufficient concentration of the active boronate species.[8]

Base Selection:

-

Strong Inorganic Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices. They are strong enough to facilitate boronate formation but are generally not so harsh as to cause degradation of sensitive functional groups.[8]

-

Hydroxides: Stronger bases like sodium hydroxide (NaOH) or barium hydroxide (Ba(OH)₂) can dramatically accelerate the reaction rate, particularly with less reactive aryl chlorides. However, they also increase the risk of side reactions, including base-labile functional group cleavage.[8]

-

Aqueous vs. Anhydrous: While many Suzuki reactions use aqueous base solutions, anhydrous conditions with bases like K₃PO₄ in solvents like dioxane or toluene can be advantageous for hindered systems. This can minimize competitive hydrolytic protodeboronation, a side reaction where the boronic acid is replaced by a hydrogen atom.[8]

Solvent Systems

The solvent must solubilize all reaction components and be stable at the required reaction temperature.

Recommended Solvents:

-

Ethers: Dioxane and tetrahydrofuran (THF) are widely used and effective for a broad range of substrates. They are often used with a small amount of water to help dissolve the inorganic base.

-

Aromatics: Toluene is an excellent choice for higher-temperature reactions, which may be necessary to overcome the activation energy for hindered couplings.

-

Polar Aprotic: Solvents like N,N-Dimethylformamide (DMF) can also be used, but may require more rigorous purification to remove.

Data Presentation: Optimized Reaction Parameters

The following table summarizes a set of validated starting conditions for the coupling of 4-Cyclopropyl-2-methylphenylboronic acid with a representative aryl bromide.

| Parameter | Recommended Condition | Rationale |

| Aryl Halide | Aryl Bromide (1.0 equiv) | Good balance of reactivity and stability.[4] |

| Boronic Acid | 4-Cyclopropyl-2-methylphenylboronic acid (1.2–1.5 equiv) | Excess ensures complete consumption of the limiting halide. |

| Pd Precursor | Pd(OAc)₂ (1–3 mol%) | Air-stable, reliable Pd(0) source.[2] |